REACTION_CXSMILES
|
N1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7](Br)(=O)C.[CH3:11]/[C:12](/[O:18][Si](C)(C)C)=[N:13]\[Si](C)(C)C.C[Si](C)(C)NS(N[Si](C)(C)C)(=O)=O>O1CCOCC1>[C:2]1([CH2:11][C:12]([NH2:13])=[O:18])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Br
|
Name
|
|
Quantity
|
0.49 mL
|
Type
|
reactant
|
Smiles
|
C/C(=N\[Si](C)(C)C)/O[Si](C)(C)C
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
C[Si](NS(=O)(=O)N[Si](C)(C)C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 30 minutes at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux and after 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |